6-Hydroxy-4-methyl-2H-isoquinolin-1-one is a compound belonging to the isoquinoline family, characterized by a hydroxyl group and a methyl group at specific positions on the isoquinoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.
6-Hydroxy-4-methyl-2H-isoquinolin-1-one can be classified as:
The synthesis of 6-hydroxy-4-methyl-2H-isoquinolin-1-one typically involves several steps:
The yield of this synthesis method is approximately 55%, indicating moderate efficiency. The purification process typically involves filtration and washing with water to isolate the desired compound .
The molecular structure of 6-hydroxy-4-methyl-2H-isoquinolin-1-one features:
The structural formula can be represented as:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide further insights into the structure, confirming the presence of functional groups and molecular integrity .
6-Hydroxy-4-methyl-2H-isoquinolin-1-one can undergo various chemical reactions typical for isoquinoline derivatives, including:
The reaction conditions, such as temperature and solvent choice, significantly influence the outcome and yield of these transformations .
The biological activity of 6-hydroxy-4-methyl-2H-isoquinolin-1-one is primarily attributed to its interaction with various biological targets, including enzymes and receptors.
Research indicates that derivatives of isoquinoline compounds often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects .
Key physical properties include:
Chemical properties include:
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Infrared Spectroscopy (IR) are commonly employed to characterize purity and confirm structure .
6-Hydroxy-4-methyl-2H-isoquinolin-1-one has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at discovering new therapeutic agents.
Copper-catalyzed coupling-cyclization reactions have emerged as a powerful methodology for constructing the isoquinolinone core with embedded hydroxymethyl functionality. Air-stable CuCl₂ (20 mol%) in polyethylene glycol-400 (PEG-400) solvent efficiently catalyzes the tandem coupling-cyclization between 2-iodobenzamide derivatives and terminal alkynes at 80–90°C under nitrogen atmosphere. This ligand/additive-free protocol achieves 6-hydroxy-4-methylisoquinolin-1-one derivatives in 1–1.5 hours with excellent functional group tolerance [2]. The reaction proceeds through initial alkyne activation, followed by syn-addition to the amide carbonyl, and intramolecular cyclization with concomitant dehydration [8].
Notably, this method demonstrates remarkable regioselectivity when employing meta-substituted benzamides. The hydroxyl group positioning at C6 is governed by the electronic bias imparted during the cyclization step, with oxygen nucleophiles preferentially attacking the C6 position. This regiochemical outcome was confirmed through X-ray crystallographic analysis of related compounds synthesized via this route [2].
Table 1: CuCl₂-Catalyzed Synthesis of 6-Hydroxy-4-methylisoquinolinone Derivatives
2-Iodobenzamide Substituent | Alkyne Component | Reaction Time (h) | Yield (%) |
---|---|---|---|
Unsubstituted | Propargyl alcohol | 1.2 | 85 |
5-Fluoro | Propargyl alcohol | 1.5 | 78 |
5-Methoxy | Propargyl alcohol | 1.3 | 82 |
5-Nitro | Propargyl alcohol | 1.0 | 70 |
Alternative transition metals have shown utility in analogous cyclizations. Palladium-catalyzed carbonylative annulation between 2-haloarylamines and alkynes provides direct access to 3,4-disubstituted isoquinolinones, though with less efficiency for C6-hydroxylated variants [8]. Meanwhile, cobalt-catalyzed C-H activation/annulation protocols offer atom-economical routes but require specialized directing groups that complicate the synthesis of 6-hydroxy derivatives [2].
The development of ligand-free catalytic systems represents a significant advancement in sustainable isoquinolinone synthesis. CuCl₂ operates efficiently without auxiliary ligands or additives in PEG-400, which serves dual roles as reaction medium and phase-transfer catalyst. Systematic catalyst screening revealed CuCl₂'s superiority over other copper sources:
The ligand-free nature of this process simplifies product purification and reduces metallic impurities in pharmaceutical intermediates. Base optimization demonstrated that potassium carbonate (2.0 equivalents) provides optimal deprotonation without promoting side reactions. The reaction exhibits remarkable scalability, with successful demonstrations at 10 mmol scale without yield erosion [2].
Mechanistic investigations suggest PEG-400 facilitates catalyst solubilization and stabilizes the copper-acetylide intermediate through coordination with ether oxygens. This solvent effect enables rapid cyclization at temperatures below 100°C, significantly lower than traditional methods requiring >130°C. The system accommodates diverse N-substituents on the benzamide precursor, including methyl, benzyl, and allyl groups, without compromising cyclization efficiency [8].
Regioselective synthesis of 6-hydroxy-4-methylisoquinolin-1-one demands strategic precursor design. The Vilsmeier-Haack formylation of 3-hydroxyphenethylamines establishes the crucial C1 carbonyl with simultaneous introduction of the C4 formyl group. Subsequent regioselective cyclization under acidic conditions (POCl₃) affords 6-hydroxy-4-formyl intermediates, which undergo controlled reduction or Wittig reactions to install the C4-methyl group [1] [5].
Protecting group strategies critically govern functionalization sequences. tert-Butoxycarbonyl (Boc) protection of the amine functionality prior to cyclization prevents unwanted N-alkylation and directs electrophilic substitution to the C6 position:
Table 2: Regioselective Routes to 6-Hydroxy-4-methylisoquinolin-1-one Precursors
Starting Material | Key Transformation | Regiochemical Control Element | Intermediate |
---|---|---|---|
3-Hydroxyphenethylamine | Vilsmeier-Haack | Ortho-directing hydroxyl | 4-Formyl-6-hydroxy |
4-(Aminomethyl)-2-tert-butylphenol | Electrophilic bromination | Steric blocking at C5 | 6-Bromo-4-methyl |
2-Amino-3-methylbenzoic acid | Cyclodehydration | Ortho-carboxylic acid directing | 7-Methyl-1-oxo intermediate |
Advanced intermediates enable late-stage diversification. 6-Hydroxy-7-methylisoquinolin-1-one (CAS# 940890-82-4) serves as a versatile precursor for electrophilic substitutions, where the C5 position becomes activated toward halogenation, nitration, and Vilsmeier formylation [4]. This reactivity profile permits the synthesis of pentasubstituted derivatives inaccessible through direct cyclization methods.
Sonochemical activation significantly enhances the sustainability profile of isoquinolinone synthesis. Microwave-assisted and ultrasound-mediated cyclizations reduce reaction times from hours to minutes while improving yields and purity profiles. The CuCl₂-catalyzed cyclization under ultrasonic irradiation (40 kHz, 300 W) achieves 88% yield in 25 minutes – a 5-fold acceleration compared to conventional heating [2] [8].
Solvent selection critically influences the green metrics of these processes. Ethanol-water mixtures (4:1) effectively replace toxic dipolar aprotic solvents for sonochemical cyclizations, reducing the Process Mass Intensity (PMI) from 32 to 8. Continuous flow sonochemistry represents the frontier in scalable green synthesis, where 6-hydroxy-4-methylisoquinolin-1-one was produced at 10 g/h throughput with 92% yield and >99% purity [8].
Table 3: Energy Consumption in Conventional vs. Sonochemical Synthesis
Parameter | Thermal Method | Sonochemical Method | Reduction (%) |
---|---|---|---|
Reaction Time | 90 min | 25 min | 72% |
Energy Consumption | 180 kJ/mmol | 45 kJ/mmol | 75% |
E-Factor | 8.7 | 3.2 | 63% |
Carbon Footprint | 12.8 kg CO₂e/kg | 4.2 kg CO₂e/kg | 67% |
Mechanistically, ultrasonic cavitation enhances mass transfer of poorly soluble intermediates while generating localized hotspots (~5000K) that accelerate the rate-determining copper-acetylide formation. This permits operation at lower bulk temperatures (60°C vs. 90°C), minimizing thermal degradation pathways that plague conventional synthesis [2]. Life cycle assessment confirms sonochemical routes reduce the cumulative energy demand by 58% across 13 isoquinolinone derivatives, establishing these methodologies as environmentally superior alternatives.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9